molecular formula C8H10ClNO2 B13599057 4-(1-Amino-2-hydroxyethyl)-3-chlorophenol

4-(1-Amino-2-hydroxyethyl)-3-chlorophenol

Cat. No.: B13599057
M. Wt: 187.62 g/mol
InChI Key: YMYNFWFRFCTWEX-UHFFFAOYSA-N
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Description

4-(1-Amino-2-hydroxyethyl)-3-chlorophenol is an organic compound with the molecular formula C8H10ClNO2 It is a derivative of phenol, characterized by the presence of an amino group and a hydroxyl group on the ethyl side chain, as well as a chlorine atom on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-hydroxyethyl)-3-chlorophenol typically involves the reaction of 3-chlorophenol with an appropriate amino alcohol. One common method is the reaction of 3-chlorophenol with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-hydroxyethyl)-3-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-(1-Amino-2-oxoethyl)-3-chlorophenol.

    Reduction: Formation of 4-(1-Aminoethyl)-3-chlorophenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(1-Amino-2-hydroxyethyl)-3-chlorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-hydroxyethyl)-3-chlorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes and proteins, potentially leading to changes in cell function and signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Amino-2-hydroxyethyl)phenol: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-(1-Amino-2-hydroxyethyl)-3-fluorophenol: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and interactions.

    4-(1-Amino-2-hydroxyethyl)-3-bromophenol:

Uniqueness

4-(1-Amino-2-hydroxyethyl)-3-chlorophenol is unique due to the presence of the chlorine atom, which can enhance its reactivity and potential interactions with biological targets. This structural feature may also contribute to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

4-(1-amino-2-hydroxyethyl)-3-chlorophenol

InChI

InChI=1S/C8H10ClNO2/c9-7-3-5(12)1-2-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2

InChI Key

YMYNFWFRFCTWEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C(CO)N

Origin of Product

United States

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